1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, also known as ABT-639, is a potent and selective antagonist of the T-type calcium channel. It was first synthesized by Abbott Laboratories and has been extensively studied for its potential therapeutic uses in various diseases.
Scientific Research Applications
Monoamine Oxidase Inhibition
The compound has been studied for its inhibitory activities against monoamine oxidases (MAOs), with the research showing that it acts as a competitive inhibitor for both MAO-A and MAO-B isozymes. The compounds in this class demonstrate a higher selectivity for inhibiting MAO-A compared to MAO-B, highlighting potential therapeutic applications in neuropsychiatric disorders (Ahmad et al., 2018).
Anti-HIV Properties
A study on similar thieno[3,2-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxides revealed that they exhibit significant anti-HIV-1 activities. These compounds, designed as non-nucleoside reverse transcriptase inhibitors, showed marked potency in cell culture tests against HIV-1, with some compounds demonstrating high selectivity indexes (Lin et al., 2008).
Antiproliferative Activity
Research on structurally related compounds has indicated potential antiproliferative activity against various cancer cell lines. A study focused on derivatives of this compound class showed distinct effective inhibition on the proliferation of specific cancer cell lines, suggesting potential utility in cancer treatment (Liu et al., 2019).
Cholesterol Esterase and Acetylcholinesterase Inhibition
Compounds from this chemical class have been synthesized and investigated as inhibitors of cholesterol esterase and acetylcholinesterase. This indicates a potential application in the treatment of diseases like Alzheimer's, where acetylcholinesterase inhibitors are of therapeutic interest (Pietsch & Gütschow, 2005).
Discovery of New Apoptosis-Inducing Agents
In the context of cancer research, a study focused on synthesizing derivatives of this compound type and evaluating their in vitro and in vivo activity against breast cancer. Some compounds demonstrated significant potential in inducing apoptosis in cancer cells, offering a promising direction for new cancer therapeutics (Gad et al., 2020).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S2/c14-10-3-1-9(2-4-10)7-15-11-5-6-19-13(11)12(16)8-20(15,17)18/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWDYEYEBHIIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CS2)N(S1(=O)=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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